ALK-IN-1 is a potent, orally active, and selective small molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). As a member of the diaminopyrimidine class of ATP-competitive kinase inhibitors, it is structurally analogous to Brigatinib (AP26113) and provides a critical research tool for investigating ALK/ROS1-driven signaling pathways. Its primary value proposition lies in its high potency against wild-type ALK and, crucially, its retained activity against specific mutations that confer resistance to first-generation inhibitors like Crizotinib, making it a non-interchangeable compound for studying acquired resistance mechanisms.
Selecting an ALK inhibitor based on class alone is unreliable for reproducible research due to critical differences in potency, selectivity, and activity against resistance-conferring mutations. First-generation inhibitors such as Crizotinib are ineffective against common gatekeeper mutations like ALK L1196M, which frequently arise in resistance studies. ALK-IN-1 was specifically developed to overcome this liability. Furthermore, off-target kinase activities vary significantly between inhibitors, impacting experimental outcomes and data interpretation. For studies requiring consistent inhibition of both wild-type and Crizotinib-resistant ALK, or for dual ALK/ROS1 pathway analysis, ALK-IN-1 provides a distinct and necessary pharmacological profile that cannot be replicated by substituting with a first-generation compound.
In biochemical assays, ALK-IN-1 demonstrates potent inhibition of wild-type ALK with a reported IC50 value of 0.62 nM. This level of potency is a key attribute for ensuring complete target engagement at low concentrations in vitro. For comparison, the first-generation inhibitor Crizotinib, a common research benchmark, typically displays ALK enzymatic inhibition in the range of 20-60 nM.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.62 nM |
| Comparator Or Baseline | Crizotinib (First-Generation Inhibitor): ~20-60 nM |
| Quantified Difference | Approximately 32-96 fold more potent than Crizotinib |
| Conditions | Biochemical kinase assay against wild-type ALK. |
Higher potency allows for use at lower, more selective concentrations in cell-based assays, reducing the risk of off-target effects and improving data quality.
A primary procurement justification for ALK-IN-1 is its demonstrated ability to inhibit the ALK L1196M mutation, which is a key mechanism of acquired resistance to Crizotinib. ALK-IN-1 maintains potent activity against the L1196M mutant with a reported IC50 between 15 and 45 nM. Crizotinib loses significant efficacy against this mutant, rendering it unsuitable for studying this common resistance pathway.
| Evidence Dimension | Inhibition of Resistant Mutant (IC50) |
| Target Compound Data | 15-45 nM against ALK L1196M |
| Comparator Or Baseline | Crizotinib: Ineffective or shows significantly reduced potency. |
| Quantified Difference | Retains potent activity where Crizotinib fails. |
| Conditions | Biochemical or cellular assay against ALK L1196M mutant kinase. |
This makes ALK-IN-1 an essential tool for investigating mechanisms of Crizotinib resistance and developing next-generation therapeutics that bypass this mutation.
ALK-IN-1 is not only a potent ALK inhibitor but also effectively targets ROS1 kinase with a reported enzymatic IC50 of 1.9 nM. This dual activity is a critical feature, as ROS1 rearrangements define a distinct molecular subtype of cancers, and inhibitors often show cross-reactivity due to the high homology between the ALK and ROS1 kinase domains. This makes ALK-IN-1 a valuable tool for comparative studies of ALK- and ROS1-driven biology.
| Evidence Dimension | Enzymatic Inhibition vs. Secondary Target (IC50) |
| Target Compound Data | 1.9 nM (ROS1) |
| Comparator Or Baseline | 0.62 nM (ALK) |
| Quantified Difference | Maintains sub-nanomolar to low-nanomolar potency against both ALK and ROS1. |
| Conditions | Biochemical kinase assay. |
For researchers studying both ALK and ROS1 signaling, this compound provides a single, well-characterized tool, streamlining experimental workflows and ensuring consistent target engagement across different models.
The biochemical potency of ALK-IN-1 translates directly to cellular activity. It effectively induces cell death in ALK-positive Karpas-299 lymphoma cells with an IC50 of 41.5 nM, while showing over 40-fold less activity against the ALK-negative U937 cell line (IC50 = 1,718 nM). This demonstrates on-target cellular efficacy and provides a clear selective window, a critical factor for ensuring that observed phenotypes are due to ALK inhibition.
| Evidence Dimension | Cellular Viability (IC50) |
| Target Compound Data | 41.5 nM (ALK-positive Karpas-299 cells) |
| Comparator Or Baseline | 1,718 nM (ALK-negative U937 cells) |
| Quantified Difference | ~41-fold selectivity for ALK-driven cells over ALK-negative cells. |
| Conditions | Cell viability assay. |
This provides confidence that experimental results in ALK-positive cell models are due to specific on-target activity, a crucial requirement for valid mechanistic studies.
Use ALK-IN-1 in cell lines or xenograft models engineered to express the ALK L1196M mutation to study downstream signaling changes and evaluate novel combination therapies. Its proven efficacy against this mutant makes it the correct tool where first-generation inhibitors are ineffective.
Leverage the dual potency of ALK-IN-1 as a single reference compound to interrogate and compare the signaling pathways and cellular dependencies in both ALK-fusion and ROS1-fusion cancer models, ensuring consistent pharmacological intervention.
Employ ALK-IN-1 as a potent positive control in high-throughput screening or target validation assays for new ALK inhibitors. Its sub-nanomolar potency provides a robust benchmark for assessing the activity of novel chemical entities.
Utilize ALK-IN-1 to confirm ALK-dependency in various cancer cell lines. Its demonstrated selectivity for ALK-positive over ALK-negative cells allows for clear attribution of phenotypic effects, such as apoptosis or proliferation arrest, to the inhibition of the ALK signaling pathway.